
1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-1-methylindole as the primary starting material.
Reaction with Trifluoroacetyl Chloride: The indole derivative is reacted with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of the trifluoroacetylated product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.
化学反应分析
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the trifluoroacetyl group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce programmed cell death (apoptosis) in cancer cells.
相似化合物的比较
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other indole derivatives such as:
1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-one: This compound lacks the trifluoroacetyl group, which may result in different biological activities and chemical reactivity.
(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid: This derivative contains a carboxylic acid group instead of the trifluoroacetyl group, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
属性
分子式 |
C11H7ClF3NO |
|---|---|
分子量 |
261.63 g/mol |
IUPAC 名称 |
1-(6-chloro-1-methylindol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H7ClF3NO/c1-16-5-8(10(17)11(13,14)15)7-3-2-6(12)4-9(7)16/h2-5H,1H3 |
InChI 键 |
AMIDGBPBEJNRMP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


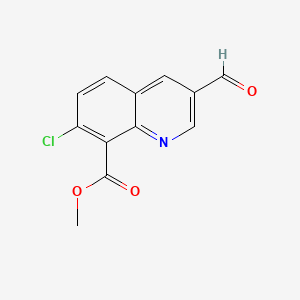

![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
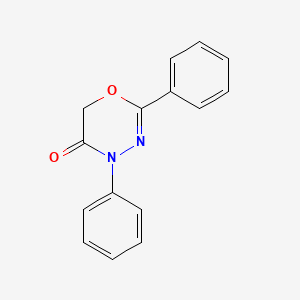
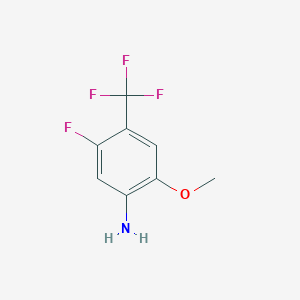
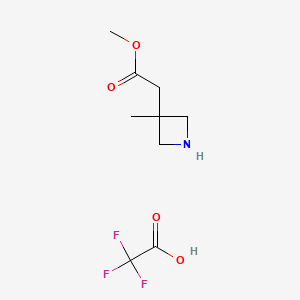
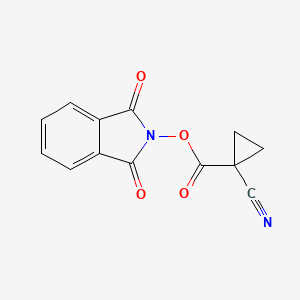

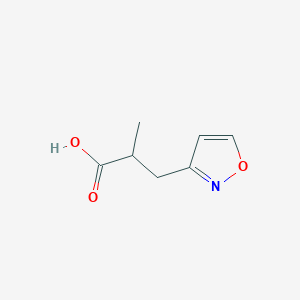
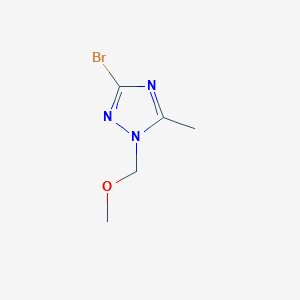
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
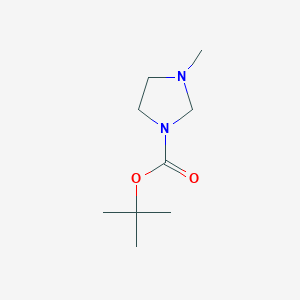

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
